N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiophene-2-carboxamide
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Description
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiophene-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease. TPCA-1 has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
- The piperidine moiety in this compound could serve as a scaffold for designing novel drugs targeting specific diseases, including cancer, infectious diseases, and neurological disorders .
- Researchers investigate the biological activity of this compound and its derivatives against various cancer cell lines. Mechanistic studies can reveal insights into their mode of action .
- Scientists study the interaction of this compound with viral enzymes or receptors to identify potential anti-HIV agents .
- Piperidine derivatives often exhibit anti-inflammatory effects. Researchers assess the ability of this compound to modulate inflammatory pathways, potentially leading to new therapeutic options for inflammatory diseases .
- Investigations into the effects of this compound on neuronal function, neurotransmission, and neuroprotection could provide valuable insights .
Medicinal Chemistry and Drug Design
Anticancer Agents
Anti-HIV Research
Anti-Inflammatory Properties
Neurological Disorders
Chemical Biology and Molecular Probes
properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(16-6-3-11-24-16)19-14-7-9-22(10-8-14)17-12-13-4-1-2-5-15(13)20-21-17/h3,6,11-12,14H,1-2,4-5,7-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSARLQFGMKACFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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